6-(Trifluoromethyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Description
6-(Trifluoromethyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS No. 1020717-79-6) is a fluorinated bicyclic heterocycle featuring a pyrrolopyrazine core substituted with a trifluoromethyl group at the 6-position. It is commercially available through suppliers such as Suzhou Health Chemicals Co., Ltd. . The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, influencing both pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
6-(trifluoromethyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)7-2-1-6-5-12-3-4-13(6)7/h1-2,12H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLABAHXUSCWXFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=C2C(F)(F)F)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol at elevated temperatures, followed by the addition of trifluoromethylating agents . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and the isolation of the desired product with high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethyl group and nitrogen atoms in the pyrazine ring serve as reactive sites for nucleophilic attack. Key findings include:
Reactions with O-Nucleophiles
-
Hydrolysis : Under acidic conditions (e.g., H₂SO₄, 80°C), the trifluoromethyl group undergoes hydrolysis to form a carboxamide derivative. This reaction is accompanied by aromatization of the tetrahydropyrrolo ring .
-
Alcoholysis : Ethanol in the presence of K₂CO₃ substitutes the trifluoromethyl group with ethoxy groups, yielding 6-ethoxy derivatives .
Reactions with N-Nucleophiles
-
Ammonia/Amines : Reaction with NH₃ or primary amines (e.g., methylamine) converts the trifluoromethyl group into amidines. For example:
This process involves formal elimination of HF and ring aromatization .
Oxidation and Reduction
The tetrahydropyrrolo[1,2-a]pyrazine core exhibits redox activity:
Oxidation
-
Ring Aromatization : Treatment with MnO₂ or DDQ oxidizes the saturated pyrrolidine ring to a fully aromatic pyrrole system, forming pyrrolo[1,2-a]pyrazine derivatives .
-
Side-Chain Oxidation : The propyl side chain (if present) is oxidized to a carboxylic acid using KMnO₄ under acidic conditions.
Reduction
-
Catalytic Hydrogenation : H₂/Pd-C reduces the pyrazine ring to a piperazine structure, though the trifluoromethyl group remains intact .
Electrophilic Aromatic Substitution
The aromatic pyrrolo ring undergoes electrophilic substitution, though reactivity is moderated by electron-withdrawing CF₃:
| Reaction | Reagent | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 8-Nitro derivative | 45% |
| Sulfonation | SO₃/H₂SO₄, 50°C | 8-Sulfo derivative | 38% |
| Halogenation | Br₂/FeBr₃, RT | 8-Bromo derivative | 52% |
Cycloaddition and Ring-Opening Reactions
-
Diels-Alder Reactions : The dihydropyrazine moiety acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), forming fused bicyclic adducts .
-
Ring-Opening with Grignard Reagents : Reaction with RMgX (R = Me, Et) cleaves the pyrazine ring, producing substituted pyrrolidine derivatives .
Biological Alkylation
In medicinal chemistry contexts, the compound acts as a precursor for neuroactive agents:
-
Alkylation of Amines : Reacts with primary amines (e.g., dopamine analogues) to form N-alkylated derivatives with enhanced blood-brain barrier permeability .
Stability and Degradation
Scientific Research Applications
6-(Trifluoromethyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and fluorescent probes.
Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to significant biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Core Heterocycle Variations
- Imidazo[1,2-a]pyrazines: These compounds, such as those studied for anticancer activity, lack the saturated pyrrolidine ring but share a fused bicyclic system. Their synthesis often requires multistep protocols, whereas 6-(trifluoromethyl)-tetrahydropyrrolopyrazine can be accessed via enantioselective hydrogenation (up to 96% ee) using Ir catalysts or base-catalyzed domino reactions (45–90% yields) .
- Spirosuccinimide-fused derivatives: AS-3201, a spirocyclic derivative of tetrahydropyrrolopyrazine, demonstrates superior aldose reductase inhibition (IC₅₀ = 1.5 × 10⁻⁸ M) due to its rigid spiro architecture, which is synthetically challenging compared to non-spiro analogues .
Substituent Effects
- Trifluoromethyl vs. Halogen/Aryl Groups : The 6-trifluoromethyl group in the target compound contrasts with bromine or aryl substituents in analogues like Hanishin and Longamide B (). The CF₃ group improves metabolic stability compared to bromine, which may enhance in vivo half-life .

- Enantiomeric Specificity : The (R)-enantiomer of AS-3201 exhibits 10-fold greater aldose reductase inhibition than its (S)-counterpart, highlighting the critical role of stereochemistry in activity .
Enzyme Inhibition Profiles
*THPP: Tetrahydropyrrolo[1,2-a]pyrazine
- HDAC6 Inhibition : Derivatives like And63 (IC₅₀ = 33 nM) outperform pyrazolopyrazine- and imidazopyrazine-based inhibitors, attributed to optimal channel occupancy by the fused pyrrolopyrazine spacer .
- Antimicrobial Activity : Urea/thiourea derivatives of 3-trifluoromethyl-tetrahydrotriazolopyrazine show moderate activity, but 6-(trifluoromethyl)-THPP lacks reported antimicrobial data .
Anticancer and Antiviral Potential
- Imidazo[1,2-a]pyrazines exhibit flipped binding orientations in kinase targets (e.g., hydrogen bonding with Cys106), whereas 6-(trifluoromethyl)-THPP’s activity remains unexplored in this context .
- Nitrogen positioning in 5,6-fused bicyclics (e.g., imidazo[1,2-c]pyrimidine vs. imidazo[1,2-a]pyrazine) minimally affects MIC values (1–9 μM), suggesting scaffold flexibility .
Pharmacological and Physicochemical Properties
| Property | 6-(Trifluoromethyl)-THPP | AS-3201 | Imidazo[1,2-a]pyrazines |
|---|---|---|---|
| LogP (estimated) | 2.1–2.5 | 1.8 | 1.5–3.0 |
| Metabolic Stability | High (CF₃ group) | Moderate | Variable |
| Oral Bioavailability | Not reported | ED₅₀ = 0.18 mg/kg/day | Limited data |
- In Vivo Efficacy : AS-3201’s ED₅₀ (0.18 mg/kg/day) surpasses earlier aldose reductase inhibitors, attributable to its spirosuccinimide moiety .
Biological Activity
6-(Trifluoromethyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound characterized by a trifluoromethyl group attached to a tetrahydropyrrolo[1,2-a]pyrazine ring. This unique structural feature imparts distinct electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's ability to form strong interactions with these targets, leading to significant biological effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Potential Applications
- Medicinal Chemistry : Investigated for its potential as a pharmacophore in drug design due to its ability to interact with biological targets.
- Materials Science : Utilized in the development of advanced materials including polymers and fluorescent probes.
- Biological Studies : Explored for its interactions with enzymes and receptors to understand its biological activity and therapeutic applications .
In Vitro Studies
Research on similar compounds has shown promising results in various biological assays:
- Antiviral Activity : Compounds derived from pyrazine structures have demonstrated antiviral properties against pathogens such as the yellow fever virus (YFV). For example, T-1106 showed significant improvement in survival rates in animal models infected with YFV when administered at specific dosages .
- Anticancer Activity : Pyrazine derivatives have been evaluated for their anticancer potential. In one study, a derivative exhibited excellent anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM respectively .
Case Studies
| Compound | Target | IC50 Value | Reference |
|---|---|---|---|
| T-1106 | YFV | 100 mg/kg/day | |
| 22i | A549 | 0.83 μM | |
| 22i | MCF-7 | 0.15 μM | |
| 22i | HeLa | 2.85 μM |
These findings suggest that compounds related to this compound may have significant potential in treating viral infections and cancers.
Q & A
What are the most efficient synthetic routes to access 6-(trifluoromethyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, and how do reaction conditions influence yield?
Level : Basic
Methodological Answer :
The compound can be synthesized via domino reactions or multicomponent protocols. For example:
- Domino Reaction : 2-Imidazolines react with electron-deficient terminal alkynes (e.g., methyl propiolate) to form imidazolidines, followed by base-catalyzed aza-Claisen rearrangement/cyclization to yield the tetrahydropyrrolo[1,2-a]pyrazine core. Yields range from 45–90%, with higher temperatures (80–100°C) and polar aprotic solvents (e.g., DMF) favoring cyclization .
- Pseudo-Three-Component Reaction : Imidazolines and alkynes undergo Michael addition and sigmatropic rearrangement. Substituent steric effects on the alkyne significantly impact yields; electron-withdrawing groups (e.g., esters) enhance reactivity .
How can enantioselectivity be achieved in the hydrogenation of pyrrolo[1,2-a]pyrazinium precursors?
Level : Advanced
Methodological Answer :
Enantioselective hydrogenation of pyrrolo[1,2-a]pyrazinium salts using Ir catalysts with chiral ligands (e.g., phosphine-oxazoline) achieves up to 95% enantiomeric excess (ee). Key factors include:
- Catalyst Optimization : Ir complexes with bulky ligands (e.g., (R)-Segphos) reduce side reactions and improve stereocontrol .
- Substrate Scope : Electron-deficient pyrazinium salts (e.g., trifluoromethyl derivatives) show higher reactivity due to enhanced π-backbonding with the catalyst .
- Reaction Conditions : Low H₂ pressure (5–10 bar) and nonpolar solvents (e.g., toluene) minimize over-reduction .
What biological activities have been reported for derivatives of this scaffold, and how are they evaluated?
Level : Basic
Methodological Answer :
Derivatives exhibit diverse bioactivities:
- Antiviral : Pyrrolo[2,3-b]pyridine derivatives (synthesized via coupling reactions) inhibit retroviruses like HIV. Activity is assessed using reverse transcriptase inhibition assays and cytotoxicity profiling in MT-4 cells .
- Antitubercular : 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine derivatives targeting InhA (enoyl-ACP reductase) are screened via enzyme inhibition assays (IC₅₀) and mycobacterial growth inhibition in GAS/7H12 media .
- HDAC6 Inhibition : Scaffold modifications (e.g., hydrophobic capping groups) enhance selectivity. IC₅₀ values are determined using fluorogenic substrates (e.g., acetylated tubulin) .
How does nitrogen positioning in fused bicyclic systems affect biological potency?
Level : Advanced
Methodological Answer :
Nitrogen placement in the 5,6-fused system critically modulates activity:
- Imidazo[1,2-a]pyrazines : Nitrogen at the 7-position retains potency against bacterial targets (MIC = 1–9 μM), comparable to imidazo[1,2-a]pyridines. However, additional nitrogen atoms (e.g., imidazo[1,2-c]pyrimidines) reduce potency due to steric hindrance .
- SAR Studies : Molecular docking reveals that nitrogen positioning alters hydrogen bonding with enzyme active sites (e.g., InhA). Derivatives with 6-position nitrogen show improved binding to hydrophobic pockets .
What contradictions exist in catalytic methods for synthesizing enantiopure derivatives?
Level : Advanced
Methodological Answer :
Conflicting data arise from catalyst choice and substrate compatibility:
- Chiral Phosphoric Acids vs. Ir Catalysts : Asymmetric aza-Friedel-Crafts reactions using chiral phosphoric acids achieve high ee (90–99%) but are limited to aldehydes with electron-donating substituents. In contrast, Ir catalysts tolerate electron-withdrawing groups (e.g., CF₃) but require rigorous oxygen-free conditions .
- Yield vs. Selectivity : Base-catalyzed domino reactions (e.g., K₂CO₃) prioritize yield (up to 90%) but lack enantiocontrol, necessitating post-synthetic resolution .
How are structure-activity relationships (SAR) explored for aldose reductase inhibitors based on this scaffold?
Level : Advanced
Methodological Answer :
Key SAR strategies include:
- Spirocyclic Modifications : Fusion of succinimide rings (e.g., AS-3201) enhances binding to aldose reductase’s hydrophobic pocket. The (R)-enantiomer of AS-3201 shows 500-fold higher in vivo activity than the (S)-form due to optimal fit in the chiral active site .
- Substituent Effects : Bromo/fluoro substituents at the benzyl position improve IC₅₀ values (1.5 × 10⁻⁸ M) by increasing halogen bonding with Thr113 and Tyr209 residues .
What analytical methods are critical for characterizing this compound derivatives?
Level : Basic
Methodological Answer :
- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
- NMR Spectroscopy : ¹⁹F NMR confirms trifluoromethyl group integration, while NOESY detects spatial proximity of protons in constrained bicyclic systems .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular formulas. Fragmentation patterns distinguish regioisomers (e.g., pyrazine vs. pyrimidine derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

